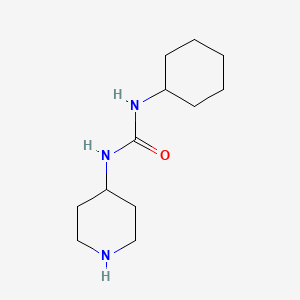

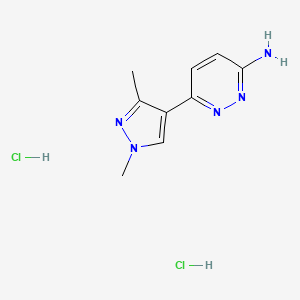

![molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9](/img/structure/B2973046.png)

Octahydrocyclopenta[B]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydrocyclopenta[B]pyrrole is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Cyclopenta[b]pyrrole, octahydro- .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the Pd/phosphine-catalyzed reaction of a compound with aryl bromides, leading to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles or the corresponding 5-aryl isomers . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, the Pd/phosphine-catalyzed reaction of a compound with aryl bromides leads to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles, the corresponding 5-aryl isomers, diarylamine, or hexahydrocyclopenta[b]pyrrole .Physical And Chemical Properties Analysis

This compound has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .科学的研究の応用

Synthetic Pathways and Diastereoselectivity Octahydrocyclopenta[b]pyrrole compounds are synthesized through Pd/phosphine-catalyzed reactions, exhibiting excellent diastereoselectivity. The product distribution and diastereoselectivity depend on the phosphine ligand structure, impacting the pathway of the reaction (Ney & Wolfe, 2005).

Enantioselective Synthesis Enantioselective synthesis of octahydrocyclopenta[b]pyrroles achieves high yield and enantiomeric excess. This synthesis strategy employs dynamic kinetic resolution using aza-Cope rearrangements, leading to the formation of angularly substituted bicyclic amine products (Ito, Overman, & Wang, 2010).

Antiviral Applications Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives, closely related to octahydrocyclopenta[b]pyrroles, have been identified as selective anti-Hepatitis C Virus agents. These compounds display promising antiviral activity against different genotypes of HCV (Kaushik-Basu et al., 2016).

Stereoselective Synthesis A stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives has been developed. This process uses reductive amination from pyranose derivatives, leading to novel fused N-heterobicyclic compounds (Ma et al., 2013).

Synthesis of Non-natural L-alanine Derivatives The aza-Cope–Mannich reaction has been utilized to synthesize trans-octahydrocyclohepta[b]pyrroles derived from non-natural L-alanine. These compounds are synthesized with high enantiomeric purity, highlighting their potential relevance in medicinal chemistry (Ratmanova, Belov, Andreev, & Kurkin, 2014).

Expanded Porphyrins and Optical Applications Octahydrocyclopenta[b]pyrroles are related to expanded porphyrins, which have applications in anion binding, photodynamic therapy, antisensing, MRI contrasting, and nonlinear optical applications. These macrocyclic compounds exhibit diverse structural and functional properties (Misra & Chandrashekar, 2008).

Triple Reuptake Inhibitor Synthesis Bicyclic octahydrocyclopenta[c]pyrrole scaffolds have been investigated as potent triple reuptake inhibitors, potentially useful for treating depression. These compounds inhibit serotonin, norepinephrine, and dopamine transporters and show promise in pharmacological characterization (Shao et al., 2011).

作用機序

The mechanism of action of Octahydrocyclopenta[B]pyrrole involves various processes. For instance, the changes in product distribution in the Pd/phosphine-catalyzed reaction are believed to derive from the influence of Pd-catalyst structure on the relative rates of reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation processes in a mechanistically complex reaction .

Safety and Hazards

将来の方向性

The future directions in the study and application of Octahydrocyclopenta[B]pyrrole could involve the development of more efficient and selective synthesis methods. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDJHASTPQGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

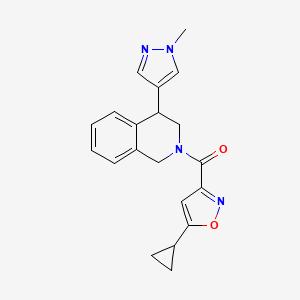

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

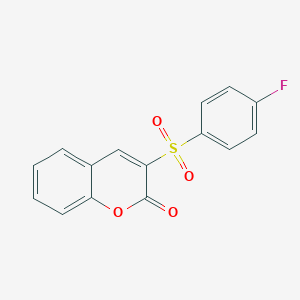

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)

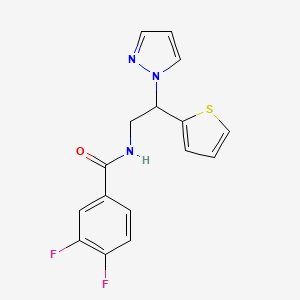

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)

![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)

![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)